molecular formula C17H14ClN3O2 B131420 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone CAS No. 38150-27-5

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone

Cat. No. B131420
CAS RN: 38150-27-5
M. Wt: 327.8 g/mol
InChI Key: UZEKJKOIIZBJFR-UHFFFAOYSA-N
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Description

The compound "5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone" is a chemical that appears to be related to the family of benzophenone derivatives. Benzophenones are a class of organic compounds that are widely used as UV filters and have been frequently detected in various environmental matrices. They are known for their potential ecological risks and the formation of toxic by-products during water treatment processes .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a benzofuran derivative, which is structurally related to benzophenones, was achieved through a one-pot synthesis involving a Pummerer reaction followed by desulfurization . Similarly, triazolyl benzophenone derivatives have been synthesized starting from acetohydrazide precursors, followed by cyclization and aminomethylation reactions . These methods suggest that the synthesis of the compound could involve similar strategies, such as the use of hydrazide intermediates and subsequent cyclization reactions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be quite complex, with multiple rings and substituents. For example, the structure of vorozole, a triazolyl benzophenone, shows different bond angles and dihedral angles between planar moieties, indicating a non-planar conformation . The presence of a triazole ring can influence the overall geometry of the molecule, as seen in the smaller C-N-C angle in the triazolyl moiety due to lone-pair electrons . This suggests that the molecular structure of "5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone" would also exhibit a complex geometry influenced by its substituents.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including electrophilic substitution, Baeyer-Villiger oxidation, and oxidative breakage of the benzene ring . The presence of a triazole or oxadiazole ring can also lead to the formation of additional products through reactions such as ring closure or the formation of thiosemicarbazides . These reactions are highly dependent on the specific functional groups present in the molecule and the reaction conditions, such as pH and the presence of oxidizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their specific structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of hydroxyl, methoxy, and chloro substituents . The compound's reactivity in biological systems, such as its potential to inhibit β-amyloid aggregation or its antibacterial activity, is also determined by its structure . Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used to determine these compounds in various matrices, indicating their stability and persistence .

Scientific Research Applications

Metabolic Studies and Synthesis Methods

  • Metabolism and Determination : Konishi, Mori, and Hirai (1982) developed a method for the simultaneous determination of triazolo-benzophenone derivatives and their major blood metabolites in monkey plasma, highlighting the compound's degradation during gas-liquid chromatography and its potential for in vivo studies (Konishi, Mori, & Hirai, 1982).
  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating some of these compounds possess good to moderate antimicrobial activities against various microorganisms, indicating the potential application of the compound in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Properties

  • CNS Activities : Hirai et al. (1982) presented the synthesis of amino acid amide derivatives of triazolylbenzophenones and evaluated their central nervous system (CNS) activities. Some compounds exhibited significant CNS activities, comparable to known sedatives, showcasing the compound’s relevance in CNS pharmacology (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Molecular Docking and Analysis

  • EGFR Inhibitors : Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties through density functional theory and molecular docking. This study underscores the compound's role in designing novel EGFR inhibitors with potential anti-cancer activity (Karayel, 2021).

Environmental Detection

  • Detection in Environmental Samples : Zhang et al. (2011) detailed the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge, indicating the environmental presence and persistence of such compounds and their derivatives (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

properties

IUPAC Name

[5-chloro-2-[3-(hydroxymethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-19-20-16(10-22)21(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKJKOIIZBJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191544
Record name HB-Compound
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URL https://comptox.epa.gov/dashboard/DTXSID60191544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone

CAS RN

38150-27-5
Record name [5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HB-Compound
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HB-Compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone
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